3-叠氮-3-甲基丁酸

描述

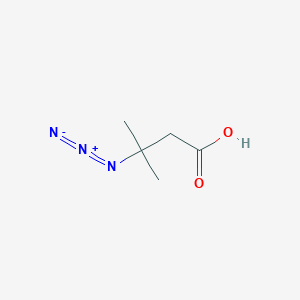

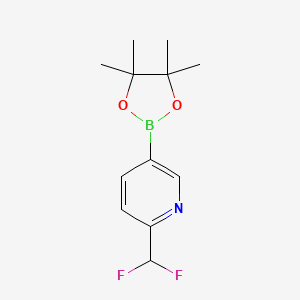

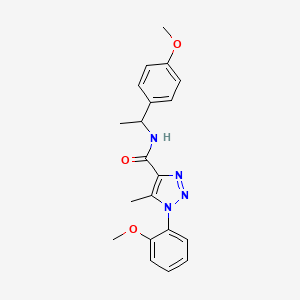

Molecular Structure Analysis

The molecular structure of 3-Azido-3-methylbutanoic acid can be represented by the canonical SMILES stringCC(C)(CC(=O)O)N=[N+]=[N-] . This structure includes a carboxylic acid group (=O)O, a methyl group C, and an azide group N=[N+]=[N-]. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azido-3-methylbutanoic acid include a molecular weight of 143.14 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 143.069476538 g/mol .科学研究应用

1. 叠氮酸在肽合成中的应用

叠氮酸,包括3-叠氮-3-甲基丁酸,在复杂肽的合成中至关重要。这些酸由于其原子高效、易于安装的叠氮基团而充当有效的合成子,该叠氮基团可以在各种保护基团的存在下被还原。这促进了支链和/或环肽的合成,在难以形成的肽和酯键的偶联反应中提供了比更庞大的氨基甲酸酯保护对应物更多的优势。叠氮酸也有助于在复杂的中间体中形成唑类 (Moreira, Noden, & Taylor, 2020)。

2. 在微生物学中的代谢应用

在微生物学中,对乳酸菌 LSCE1 的研究揭示了在酸胁迫下代谢向 3-甲基丁酸和 2-甲基丁酸的过量产生转变。在酸面团发酵过程中观察到的这种转变涉及支链氨基酸 (BCAA) 分解代谢,并且与维持氧化还原平衡和支持在以酸胁迫和反复碳饥饿为特征的受限环境中生长有关 (Serrazanetti 等,2011)。

3. 在葡萄酒和酒精饮料分析中的应用

包括甲基丁酸变体在内的羟基酸的定量测定已被优化用于分析葡萄酒和其他酒精饮料。这涉及预浓缩、衍生化和 GC-MS 分析,有助于了解这些化合物在饮料中的感官效应 (Gracia-Moreno, Lopez, & Ferreira, 2015)。

4. 在生物防治中的作用

在生物防治研究中,某些被确定为 3-甲基丁酸和 2-甲基丁酸的微生物挥发性有机化合物 (mVOC) 已被发现对炭疽菌属等植物病原体有效。这些化合物在保护普通豆类免受炭疽病侵害方面发挥着重要作用,展示了它们在农业生物防治中的潜力 (Martins 等,2019)。

5. 在绿色化学中的应用

在绿色化学领域,合成氨基酸如 (S)-3-氨基丁酸的研究包括对环境影响较小的工艺的研究。这些工艺涉及化学酶促合成,并已针对更好的环境相容性进行了优化 (Weiss, Brinkmann, & Gröger, 2010)。

作用机制

Target of Action

Azido compounds, in general, are known to interact with various biological targets, including enzymes and receptors, due to their high reactivity .

Mode of Action

Azido compounds are known to interact with their targets through a process called “click chemistry,” which involves the formation of a stable covalent bond . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Azido compounds can potentially interfere with various biochemical pathways due to their reactivity . For instance, azidothymidine, a related compound, is known to inhibit DNA synthesis in certain bacteria .

Pharmacokinetics

For example, azidothymidine is known to be metabolized to its mono-, di-, and triphosphate forms in cells .

Result of Action

Based on the known effects of related azido compounds, it can be hypothesized that 3-azido-3-methylbutanoic acid may interfere with cellular processes, potentially leading to changes in cell function or viability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Azido-3-methylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of azido compounds and their ability to interact with their targets .

属性

IUPAC Name |

3-azido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBYXYUFWAJPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-3-methylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)